Cas no 937691-73-1 (2-amino-3-(pyrrolidin-1-yl)propan-1-ol)

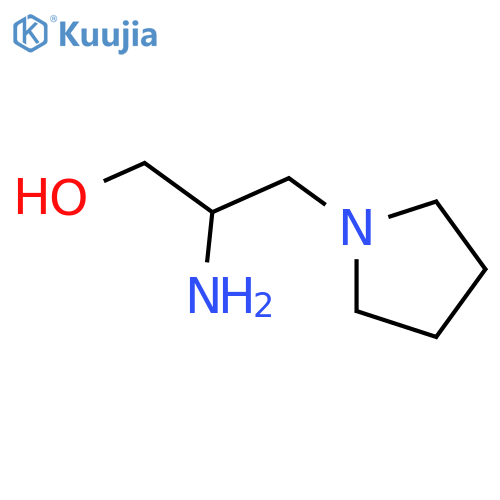

937691-73-1 structure

商品名:2-amino-3-(pyrrolidin-1-yl)propan-1-ol

CAS番号:937691-73-1

MF:C7H16N2O

メガワット:144.214741706848

MDL:MFCD09035286

CID:5225543

PubChem ID:23008872

2-amino-3-(pyrrolidin-1-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- AKOS BC-0286

- 2-Amino-3-(1-pyrrolidinyl)-1-propanol

- 2-Amino-3-pyrrolidin-1-yl-propan-1-ol

- 2-amino-3-(pyrrolidin-1-yl)propan-1-ol

-

- MDL: MFCD09035286

- インチ: 1S/C7H16N2O/c8-7(6-10)5-9-3-1-2-4-9/h7,10H,1-6,8H2

- InChIKey: PAXFDMRAONCIIP-UHFFFAOYSA-N

- ほほえんだ: C(O)C(N)CN1CCCC1

2-amino-3-(pyrrolidin-1-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-212798-0.5g |

2-amino-3-(pyrrolidin-1-yl)propan-1-ol |

937691-73-1 | 0.5g |

$1043.0 | 2023-09-16 | ||

| Matrix Scientific | 174760-5g |

2-Amino-3-(1-pyrrolidinyl)-1-propanol |

937691-73-1 | 5g |

$1530.00 | 2023-09-11 | ||

| Matrix Scientific | 174760-10g |

2-Amino-3-(1-pyrrolidinyl)-1-propanol |

937691-73-1 | 10g |

$2430.00 | 2023-09-11 | ||

| Enamine | EN300-212798-5.0g |

2-amino-3-(pyrrolidin-1-yl)propan-1-ol |

937691-73-1 | 5g |

$3147.0 | 2023-06-08 | ||

| Enamine | EN300-212798-5g |

2-amino-3-(pyrrolidin-1-yl)propan-1-ol |

937691-73-1 | 5g |

$3147.0 | 2023-09-16 | ||

| Enamine | EN300-212798-0.1g |

2-amino-3-(pyrrolidin-1-yl)propan-1-ol |

937691-73-1 | 0.1g |

$956.0 | 2023-09-16 | ||

| Enamine | EN300-212798-0.05g |

2-amino-3-(pyrrolidin-1-yl)propan-1-ol |

937691-73-1 | 0.05g |

$912.0 | 2023-09-16 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00980630-1g |

2-Amino-3-(pyrrolidin-1-yl)propan-1-ol |

937691-73-1 | 95% | 1g |

¥4893.0 | 2024-04-17 | |

| Enamine | EN300-212798-2.5g |

2-amino-3-(pyrrolidin-1-yl)propan-1-ol |

937691-73-1 | 2.5g |

$2127.0 | 2023-09-16 | ||

| Enamine | EN300-212798-0.25g |

2-amino-3-(pyrrolidin-1-yl)propan-1-ol |

937691-73-1 | 0.25g |

$999.0 | 2023-09-16 |

2-amino-3-(pyrrolidin-1-yl)propan-1-ol 関連文献

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

937691-73-1 (2-amino-3-(pyrrolidin-1-yl)propan-1-ol) 関連製品

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:937691-73-1)2-amino-3-(pyrrolidin-1-yl)propan-1-ol

清らかである:99%

はかる:1g

価格 ($):642.0